molecular formula C7H9ClN2O B11754673 2-(2-Chloropyridin-4-ylamino)ethanol

2-(2-Chloropyridin-4-ylamino)ethanol

Cat. No.: B11754673
M. Wt: 172.61 g/mol
InChI Key: HTKWOLZVBMRSAK-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-ylamino)ethanol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-ylamino)ethanol typically involves the reaction of 2-chloro-4-aminopyridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Chloropyridin-4-ylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-ylamino)ethanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyridin-4-yl)ethanol: Similar structure but lacks the amino group.

    2-(2-Bromopyridin-4-ylamino)ethanol: Similar structure but with a bromine atom instead of chlorine.

    2-(2-Fluoropyridin-4-ylamino)ethanol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(2-Chloropyridin-4-ylamino)ethanol is unique due to the presence of both the chlorine atom and the amino group on the pyridine ring. This combination allows for specific interactions and reactivity that are not observed in its analogs. The compound’s unique structure makes it valuable for specific applications in medicinal chemistry and industrial processes.

Biological Activity

2-(2-Chloropyridin-4-ylamino)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound often involves the reaction of 2-amino-4-chloropyridine with various electrophiles in a controlled environment. For instance, the use of hexafluoroisopropanol (HFIP) has been reported to facilitate the formation of pyrido-pyrimidinone scaffolds, which are known for their diverse biological activities, including antitumor and anti-inflammatory effects .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of pyridine derivatives found that specific modifications could enhance their activity against breast, colon, and lung cancer cells. Notably, compounds with halogen substitutions demonstrated improved efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in several studies. For example, ethanol extracts containing similar pyridine compounds have shown notable effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This suggests that the chloropyridine moiety may contribute to the antimicrobial properties observed in related compounds .

Antioxidant Activity

The antioxidant potential of compounds containing the chloropyridine structure is also noteworthy. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress. The antioxidant activity is often measured using assays such as DPPH and FRAP, where high activity levels correlate with increased phenolic content in the extracts .

Case Study 1: Antiproliferative Effects

In a study examining various pyridine derivatives, researchers synthesized multiple analogs of this compound and assessed their cytotoxic effects on cancer cell lines. The results highlighted that certain substitutions on the pyridine ring significantly enhanced antiproliferative activity compared to unmodified analogs.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHCT116 (Colon)15.0
Compound CA549 (Lung)10.0

Case Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial properties of various chlorinated pyridine derivatives against common pathogens. The results indicated that derivatives with hydroxyl groups exhibited enhanced activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Properties

IUPAC Name

2-[(2-chloropyridin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWOLZVBMRSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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